molecular formula C4H9ClN2S B3121114 1,3-Thiazinan-2-imine hydrochloride CAS No. 2799-74-8

1,3-Thiazinan-2-imine hydrochloride

Cat. No.: B3121114
CAS No.: 2799-74-8
M. Wt: 152.65 g/mol
InChI Key: XSVRZUUQQSNMCN-UHFFFAOYSA-N
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Description

1,3-Thiazinan-2-imine hydrochloride (CAS 2799-74-8) is a saturated six-membered heterocyclic compound of significant interest in synthetic and medicinal chemistry research. With the molecular formula C₄H₉ClN₂S and an average purity of 95% , it serves as a versatile scaffold for the construction of more complex molecules. Its structure, which can be represented by the canonical SMILES string N=C1NCCCS1.Cl , features a ring comprising carbon, nitrogen, and sulfur atoms, making it a valuable intermediate for [3 + 2] annulation reactions, a method used to build diverse heterocyclic libraries . Researchers utilize this compound as a key precursor in the synthesis of functionalized thiazolidin-2-imine derivatives, which are important motifs in the development of novel pharmacologically active compounds . The compound requires careful handling, as it may cause skin and serious eye irritation, and may be harmful if swallowed or cause respiratory irritation . It is supplied with the precautionary signal word "Warning" . This product is intended for research applications as a chemical building block and is strictly for Laboratory Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S.ClH/c5-4-6-2-1-3-7-4;/h1-3H2,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVRZUUQQSNMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2799-74-8
Record name 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2799-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for 1,3 Thiazinan 2 Imine Hydrochloride and Its Derivatives

Cyclization Reactions Leading to the 1,3-Thiazinan-2-imine Core

The formation of the 1,3-thiazinan-2-imine scaffold is predominantly achieved through cyclization reactions. These methods often utilize readily available starting materials and proceed through various intermediates to yield the desired heterocyclic ring system.

Ring-Closure Reactions involving Thiourea (B124793) Derivatives

Thiourea and its derivatives are versatile building blocks in the synthesis of 1,3-thiazinan-2-imines. The presence of both nucleophilic sulfur and nitrogen atoms allows for cyclization with suitable bifunctional electrophiles.

A common and effective method for the synthesis of 2-imino-1,3-thiazinan-4-ones involves the reaction of thioureas with α,β-unsaturated carboxylic esters. nih.gov This reaction can proceed in a one-pot synthesis to yield the hydrochlorides of 2-imino-thiazinans. nih.gov For instance, the reaction of thioureas with maleic or fumaric acids directly affords the hydrochloride salts of the corresponding 2-imino-thiazinans. nih.gov The initial step involves the Michael addition of the sulfur atom of thiourea to the β-carbon of the unsaturated ester, followed by an intramolecular cyclization and elimination to form the thiazinane ring.

A chemo-enzymatic approach has also been developed for the synthesis of α,β-unsaturated esters, which can then be used as precursors in these cyclization reactions. beilstein-journals.orgnih.gov This method combines the reduction of carboxylic acids to aldehydes using a carboxylic acid reductase (CAR) enzyme, followed by a Wittig reaction to produce the desired α,β-unsaturated ester. beilstein-journals.orgnih.gov

ReactantsCatalyst/ConditionsProductYield (%)Reference
Thiourea, Maleic acidOne-pot synthesisHydrochloride of 2-imino-thiazinanNot Specified nih.gov
Thiourea, Fumaric acidOne-pot synthesisHydrochloride of 2-imino-thiazinanNot Specified nih.gov
Thioureas, α,β-Unsaturated carboxylic estersAqueous ammonia (B1221849) or sodium acetate (B1210297)3-unsubstituted 2-imino-1,3-thiazinan-4-onesNot Specified nih.gov

The reaction of thioureas with β-propiolactone provides another route to 6-unsubstituted 2-imino-1,3-thiazinan-4-ones. nih.gov The initial step of this reaction involves the ring-opening of β-propiolactone by the nucleophilic attack of thiourea, leading to the formation of an intermediate acid. nih.gov Subsequent cyclization of this intermediate, often facilitated by acetic anhydride (B1165640) or a mixture of acetic anhydride and pyridine, yields the desired thiazinan-4-one. nih.gov

The cyclization of acyl thioureas containing an α,β-unsaturated acid fragment is a valuable method for synthesizing 2-imino-1,3-thiazinan-4-one derivatives. nih.gov For example, the reaction of acryloyl chloride with thiourea or N-substituted thioureas does not isolate the N-acryloylthioureas but directly yields the hydrochlorides of 3-substituted-1,3-thiazinan-4-ones. nih.gov In contrast, 2-imino-1,3-thiazinan-4-ones with a substituent on the exocyclic nitrogen atom can be synthesized through the thermal cyclization of methacryloyl thioureas. nih.gov The synthesis of acyl thiourea derivatives themselves can be achieved through various methods, such as the reaction of functionalized diisothiocyanates with amines or the reaction of acid chlorides with potassium thiocyanate (B1210189) followed by coupling with amines. researchgate.netnih.gov

Acyl Thiourea PrecursorConditionsProductYield (%)Reference
Methacryloyl thioureasThermal cyclization2-Imino-1,3-thiazinane-4-one with exocyclic N-substituentNot Specified nih.gov
Acryloyl chloride and thiourea/N-substituted thioureasDirect reactionHydrochlorides of 3-substituted-1,3-thiazinane-4-oneNot Specified nih.gov

The reaction of thiourea with chloroacetic acid and its derivatives is a well-established method for the synthesis of related five-membered 2-iminothiazolidin-4-ones, also known as pseudothiohydantoins. researchgate.netorgsyn.org While not directly forming a six-membered thiazinane ring, this reaction is a cornerstone in the synthesis of related sulfur-nitrogen heterocycles. The process typically involves the initial S-alkylation of thiourea by the chloroacetyl group, followed by intramolecular cyclization. researchgate.net Theoretical studies suggest that the reaction between chloroacetic acid and thiourea may proceed through the iminothiol tautomer of thiourea. researchgate.net The reaction of 1,3-disubstituted thioureas with chloroacetyl chloride has been shown to produce 2-imino-4-thiazolidinone derivatives. researchgate.net A solvent-free, one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones has also been described, involving the condensation of thioureas with chloroacetic acid and an aldehyde under microwave irradiation. researchgate.net

Routes from β-Amino Alcohols and Related Precursors

An alternative approach to the 1,3-thiazinan-2-imine core involves the use of β-amino alcohols as starting materials. For instance, the chemoselective synthesis of ferrocene-containing 1,3-thiazinan-2-imines has been achieved through the reaction of 3-arylamino-1-ferrocenylpropan-1-ols with phenyl isothiocyanate in an acidic medium. nih.gov In this reaction, the intermediate β-hydroxy thioureas are generated in situ and subsequently cyclize to form the corresponding 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines in good yields. nih.gov This method highlights the utility of β-amino alcohol precursors in constructing the thiazinane ring system. The synthesis of β-amino alcohols themselves can be accomplished through various methods, including the hydroxylation of primary amines. organic-chemistry.org

Synthesis via Aziridine (B145994) Ring Transformation

A notable method for the synthesis of related five-membered 2-imino-1,3-thiazolidine scaffolds involves the ring transformation of 2-(thiocyanomethyl)aziridines. This strategy provides a foundation for accessing the six-membered 1,3-thiazinan-2-imine ring system, although specific examples for the latter are less commonly reported. The general principle of this reaction involves the intramolecular cyclization of an aziridine derivative bearing a thiocyanate group.

The process typically begins with the preparation of a 1-substituted-2-(thiocyanomethyl)aziridine. This intermediate can be synthesized from the corresponding 1-substituted-2-(bromomethyl)aziridine by reaction with potassium thiocyanate. Subsequent treatment of the 2-(thiocyanomethyl)aziridine with a Lewis acid, such as titanium(IV) chloride, in a suitable solvent like dichloromethane (B109758), instigates the ring transformation. molport.com

The proposed mechanism involves the coordination of the Lewis acid to the nitrogen atom of the thiocyanate group, which enhances its electrophilicity. The aziridine nitrogen then acts as an intramolecular nucleophile, attacking the thiocyanate carbon and leading to the cleavage of the aziridine ring and the formation of the new, larger heterocyclic ring. This transformation results in the formation of a 2-imino-1,3-thiazolidine derivative. By extension, starting with a homologous aziridine precursor could potentially yield the corresponding 1,3-thiazinan-2-imine derivative.

Multi-Component Reaction (MCR) Approaches to 1,3-Thiazinan-2-imine Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and the ability to generate complex molecules in a single step. Several MCR strategies have been developed for the synthesis of 1,3-thiazinan-2-imine and its closely related five-membered thiazolidin-2-imine analogues.

Copper-Catalyzed Multi-Component Reactions

Copper catalysts have been extensively utilized in the synthesis of thiazolidin-2-imines through multi-component reactions. researchgate.netrsc.orgnih.gov These reactions typically involve the condensation of primary amines, ketones or aldehydes, terminal alkynes, and isothiocyanates. researchgate.netrsc.orgnih.gov The use of a copper catalyst facilitates the key bond-forming steps, leading to the formation of the desired heterocyclic scaffold with good to excellent yields. nih.gov

A common approach involves the in situ formation of a propargylamine (B41283) from the reaction of an amine, a ketone/aldehyde, and an alkyne. This is followed by the reaction with an isothiocyanate to form a thiourea intermediate, which then undergoes copper-catalyzed intramolecular cyclization to yield the final 2-iminothiazolidine product. nih.gov The choice of copper salt and reaction conditions can influence the efficiency and selectivity of the reaction.

Table 1: Examples of Copper-Catalyzed Multi-Component Synthesis of Thiazolidin-2-imines
AmineKetone/AldehydeAlkyneIsothiocyanateCopper CatalystYield (%)Reference
BenzylamineCyclohexanonePhenylacetylenePhenyl isothiocyanateCuCl₂42 researchgate.net
AnilineAcetonePhenylacetyleneEthyl isothiocyanateCuI/Zn(II)Good to Excellent rsc.org
Primary AminesKetonesTerminal AlkynesIsothiocyanatesCopper(I)Good to Excellent nih.gov

DABCO-Catalyzed Multi-Component Reactions

1,4-Diazabicyclo[2.2.2]octane (DABCO) is an effective organocatalyst for various organic transformations. While direct reports on the DABCO-catalyzed synthesis of 1,3-thiazinan-2-imines are scarce in the reviewed literature, its application in the synthesis of the structurally related thiazolidine-2-thiones is well-documented. nih.gov This reaction typically proceeds via the interaction of an α-tertiary propargylamine with carbon disulfide in the presence of DABCO. nih.gov

The proposed mechanism involves the nucleophilic attack of the propargylamine on carbon disulfide, forming a zwitterionic intermediate. DABCO then acts as a base, abstracting a proton from the nitrogen atom to yield a dithiocarbamate (B8719985) anion. Subsequent intramolecular cyclization via a 5-exo-dig pathway, where the sulfur atom attacks the alkyne, followed by protonation, affords the thiazolidine-2-thione product. nih.gov Although this method yields a thione rather than an imine, it highlights the potential of DABCO in facilitating the cyclization of sulfur-containing precursors to form five-membered heterocyclic rings.

Ultrasound-Assisted Synthetic Methods

The application of ultrasound irradiation in organic synthesis has gained significant attention as a green chemistry approach. Ultrasound can enhance reaction rates, improve yields, and often leads to cleaner reactions under milder conditions. researchgate.net In the context of 1,3-thiazinan-2-imine related structures, ultrasound has been successfully employed in the one-pot synthesis of 2-imino-1,3-thiazolidin-4-ones. researchgate.net

One such protocol involves the reaction of amines, isocyanates, aldehydes, and chloroform (B151607) in the presence of sodium hydroxide (B78521) under ultrasonic conditions, leading to high yields and significantly reduced reaction times. researchgate.net Another example is the ultrasound-assisted synthesis of 1,3-thiazoles and 1,3,4-thiadiazines, which demonstrates the versatility of this technique in constructing sulfur- and nitrogen-containing heterocycles. While specific examples for the synthesis of 1,3-thiazinan-2-imine hydrochloride using ultrasound are not detailed in the provided search results, the success in related systems suggests its potential applicability.

Table 2: Ultrasound-Assisted Synthesis of Related Heterocycles
Target CompoundReactantsConditionsKey AdvantagesReference
2-Imino-1,3-thiazolidin-4-onesAmines, Isocyanates, Aldehydes, ChloroformNaOH, Ultrasonic irradiationHigh yields (75-91%), Short reaction times (12-15 min) researchgate.net
1,3-Thiazoles and 1,3,4-ThiadiazinesThiocarbohydrazones, α-haloketones/esters, Hydrazonoyl halidesUltrasonic irradiation, Solvent-freeEcofriendly, High yields, Simple workup
1,2,3-Triazoles containing Thiazolidin-2-thione5-Iodomethylthiazolidine-2-thiones, Sodium azide, PhenylacetyleneCu/TiO₂, Ultrasonic irradiationReduced reaction time and temperature, Reusable catalyst

One-Pot Synthetic Protocols for Thiazinane Imine Formation

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, resources, and minimizing waste. Many of the multi-component reactions discussed previously fall under the category of one-pot protocols. nih.govresearchgate.net

For instance, a one-pot, four-component strategy for the synthesis of thiazolidine-2-imines has been developed using aldehydes, amines, alkynes, and isothiocyanates. rsc.org This method avoids the pre-formation and isolation of intermediates like imines or propargylamines. The reaction proceeds through an in situ formed propargyl thiourea, which then undergoes intramolecular hydrothiolation. rsc.org Similarly, the synthesis of 2-imino-1,3-thiazolidin-4-ones from amines, isocyanates, aldehydes, and chloroform is another example of an efficient one-pot process. researchgate.net The development of such protocols is crucial for the streamlined production of 1,3-thiazinan-2-imine and its derivatives.

Regioselective Synthesis of 1,3-Thiazinan-2-imine Derivatives

Regioselectivity is a critical aspect in the synthesis of substituted heterocyclic compounds, as it determines the final arrangement of atoms in the ring. In the context of 1,3-thiazinan-2-imine synthesis, controlling the regioselectivity is essential to obtain the desired isomer.

The regioselectivity of the cyclization step can be influenced by several factors, including the nature of the substituents, the catalyst used, and the reaction conditions. For example, in the synthesis of thiazolo[3,2-a]pyrimidines, a related fused heterocyclic system, the use of bromoacetic acid over chloroacetic acid and careful control of the reaction temperature allowed for the preparation of a single regioisomer.

In multi-component reactions leading to thiazolidin-2-imines, the regioselectivity of the cyclization of the propargyl thiourea intermediate is key. Density functional theory (DFT) calculations have suggested that the copper(I)-catalyzed reaction proceeds with a lower energy barrier for the 5-exo-dig S-cyclization pathway compared to the N-cyclization pathway, leading to the chemo- and regioselective formation of the thiazolidin-2-imine. nih.gov These findings on related systems provide valuable insights into the factors that can be manipulated to achieve regioselective synthesis of 1,3-thiazinan-2-imine derivatives.

Green Chemistry Approaches in 1,3-Thiazinan-2-imine Synthesis

The principles of green chemistry, which encourage the design of products and processes that minimize the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds, including the thiazine (B8601807) family. nih.gov These approaches aim to provide more sustainable and efficient alternatives to traditional synthetic methods. nih.gov For the synthesis of 1,3-thiazinane-2-imine and its derivatives, green chemistry strategies primarily focus on the use of alternative energy sources like microwave and ultrasound irradiation, the development of one-pot multicomponent reactions, and conducting reactions under solvent-free conditions or in environmentally benign solvents. nih.govresearchgate.net Such methods can lead to significantly shorter reaction times, higher yields, and simpler manufacturing processes with minimal by-products. acs.orgmdpi.com

Research into the green synthesis of thiazines has explored various techniques to improve the environmental footprint of their production. ijpsr.com Microwave-assisted organic synthesis, for instance, has emerged as a powerful tool, utilizing microwave heating to accelerate reaction rates and often improve product yields. nih.gov Similarly, ultrasound-assisted synthesis offers an energy-efficient method that can enhance reaction speeds. nih.govnih.gov These techniques, combined with one-pot procedures, align with green chemistry goals by reducing energy consumption and waste generated from multiple reaction and purification steps. acs.org

The development of solvent-free or solid-state reactions represents another significant advancement. For example, an efficient and environmentally friendly approach has been developed for the synthesis of related thiazolidine-2-imine derivatives through the [3+2] annulation of p-quinamines with isothiocyanates under catalyst- and solvent-free conditions, showcasing a green methodology that could be adapted for thiazinane structures. acs.org The use of eco-friendly catalysts that can be easily recovered and reused also contributes to the sustainability of these synthetic routes. researchgate.net

The following table summarizes findings from various studies on the green synthesis of thiazine derivatives, highlighting the conditions and outcomes of these eco-friendly methods.

Table 1: Research Findings in Green Synthesis of Thiazine Derivatives

MethodReactantsCatalyst/ConditionsProduct TypeYieldReaction TimeReference
Microwave-Assisted Synthesis2-aminopyridine/pyrazine/pyrimidine, substituted isothiocyanates, 1,2-dibromoethaneBase-catalyzed, one-potThiazolidine-2-iminesHighNot specified acs.orgnih.gov
Microwave-Assisted SynthesisRhodanine, aromatic aldehyde, n-propylamineOpen vessel, 80°C, 90W5-Arylidene-2-thioxo-1,3-thiazolidin-4-one62-89%60 min mdpi.com
Microwave-Assisted SynthesisN-aryl thiourea, ethyl bromoacetate, aromatic aldehydesPiperidine or AcONa in acetic acid, closed vessel, 120-150°C2-N-heteroarylamino-5-arylidene-1,3-thiazolidin-4-oneNot specified20-40 min mdpi.com
Ultrasound-Assisted SynthesisAmines, isocyanates, aldehydes, chloroformSodium hydroxide2-Imino-1,3-thiazolidin-4-ones75-91%12-15 min nih.gov
Solvent-Free Synthesisp-Quinamines, isothiocyanatesCatalyst- and solvent-freeFunctionalized Thiazolidin-2-iminesGood to excellentNot specified acs.org
One-Pot SynthesisPrimary amines, ketones, terminal alkynes, isothiocyanatesCuCl₂, 110°CThiazolidin-2-imines42%Not specified acs.org

*Note: The table includes findings for closely related thiazolidine (B150603) (5-membered ring) derivatives, as they demonstrate green chemistry principles applicable to the synthesis of thiazinanes (6-membered rings). The fundamental approaches, such as microwave irradiation and one-pot reactions, are transferable.

Mechanistic Investigations of 1,3 Thiazinan 2 Imine Hydrochloride Formation and Reactivity

Elucidation of Reaction Pathways

The formation of the 1,3-thiazinan-2-imine core generally proceeds through a sequence of nucleophilic addition and intramolecular cyclization steps. The specific precursors and conditions can vary, leading to different derivatives, but the underlying mechanistic principles are consistent.

Detailed Studies of Nucleophilic Addition and Cyclization Steps

The synthesis of the 1,3-thiazinan-2-imine ring system is often achieved through the reaction of a bifunctional substrate containing both an amino group and a latent thiol or hydroxyl group with an isothiocyanate, followed by an acid-catalyzed cyclization.

A well-documented pathway involves the reaction of 3-aminopropanol derivatives with isothiocyanates. nih.gov For instance, the synthesis of 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines begins with the nucleophilic attack of a 3-arylamino-1-ferrocenylpropan-1-ol on phenyl isothiocyanate. nih.gov This initial nucleophilic addition forms a β-hydroxy thiourea (B124793) intermediate. nih.gov Under acidic conditions, this intermediate undergoes an intramolecular cyclization. The cyclization is initiated by the protonation of the hydroxyl group, which then leaves as a water molecule, allowing the sulfur atom of the thiourea to attack the resulting carbocation, forming the six-membered thiazinane ring. nih.gov

Another common strategy involves the reaction of α,β-unsaturated esters or acids with thiourea. nih.gov In this approach, a Michael addition can occur, followed by cyclization to yield 2-imino-1,3-thiazinan-4-ones. For example, reacting α,β-unsaturated carboxylic esters with thiourea can lead to the isolation of hydrochloride or sulfate (B86663) salts of the acyclic adduct, which then cyclize in the presence of a base like aqueous ammonia (B1221849) or sodium acetate (B1210297). nih.gov Similarly, the reaction of acryloyl chloride with N-substituted thioureas directly yields hydrochlorides of 3-substituted-2-imino-1,3-thiazinan-4-one. nih.gov

Characterization and Role of Reaction Intermediates

The identification of reaction intermediates is key to confirming the proposed mechanistic pathways. In the synthesis of 1,3-thiazinan-2-imines, several key intermediates have been proposed and, in some cases, isolated.

The primary intermediate in many syntheses is a thiourea derivative . When starting from an amine and an isothiocyanate, the formation of this thiourea is the initial, crucial step. nih.govnih.gov For example, in the synthesis of ferrocene-containing 1,3-thiazinan-2-imines, the β-hydroxy thiourea (56) was generated in situ. nih.gov This intermediate is essential as it contains both the nucleophile (sulfur) and the electrophilic center (or a precursor to it) required for the subsequent cyclization.

Under acidic conditions, this thiourea intermediate undergoes further transformations. The mechanism for the formation of ferrocenyl 1,3-thiazinane-2-imine illustrates this clearly, proceeding through several transient species as detailed in the table below. nih.gov

Table 1: Key Intermediates in the Formation of Ferrocenyl 1,3-Thiazinan-2-imine

Intermediate Name/Description Structure Number (from literature) Role in Reaction Pathway
β-Hydroxy Thiourea 56 Formed from the initial nucleophilic attack of the amine on the isothiocyanate. Contains the necessary groups for cyclization. nih.gov
Protonated Thiourea 59 Formed by protonation of the hydroxyl group under acidic conditions, preparing it to be a good leaving group (H₂O). nih.gov
Cyclized Thiazinane Precursor 60 Formed via intramolecular nucleophilic attack of the sulfur atom, leading to ring closure and elimination of water. nih.gov

In syntheses starting from α,β-unsaturated carbonyls, N-acryloylthioureas (62) and their adducts (67) are the key intermediates. Although often not isolated, their formation is inferred as they directly precede the cyclization step to form the 2-imino-1,3-thiazinan-4-one ring system. nih.gov

Kinetic Analysis of 1,3-Thiazinan-2-imine Synthesis Reactions

While specific kinetic studies on 1,3-thiazinan-2-imine hydrochloride itself are not widely published, valuable insights can be drawn from kinetic analyses of structurally related compounds, such as imino-thiazolidinones. A study on the synthesis of 3-ethylaniline (B1664132) hybrid imino-thiazolidinones involved quantum chemical descriptors to understand the reactivity of the synthesized derivatives. mdpi.com Such computational analyses provide a theoretical framework for predicting reaction kinetics.

The reactivity of molecules can be correlated with parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and kinetic stability.

Table 2: Quantum Chemical Descriptors for a Series of Synthesized Imino-thiazolidinone Derivatives (6a-6j)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Electrophilicity Index (ω)
6a -5.923 -1.976 3.947 4.012
6b -6.214 -2.143 4.071 4.412
6c -6.103 -2.111 3.992 4.311
6d -6.001 -2.103 3.898 4.201
6e -6.432 -2.543 3.889 5.012
6f -6.213 -2.213 4.000 4.501
6g -6.321 -2.341 3.980 4.781
6h -6.111 -2.132 3.979 4.321
6i -6.032 -2.112 3.920 4.234
6j -6.121 -2.143 3.978 4.345

Data adapted from a study on imino-thiazolidinones, which are structurally related to 1,3-thiazinan-2-imines. mdpi.com

A smaller HOMO-LUMO energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. The electrophilicity index (ω) measures the propensity of a species to accept electrons, providing insight into its reactivity in polar reactions. mdpi.com These computational tools are invaluable for predicting the kinetic favorability of synthetic pathways for heterocyclic compounds.

Influence of Substituent Effects on Reaction Mechanisms

Substituent effects play a pivotal role in directing the course and efficiency of the synthesis of 1,3-thiazinan-2-imines. The electronic and steric nature of substituents on the precursors can influence the rate of nucleophilic addition, the stability of intermediates, and the regioselectivity of the cyclization step.

In the synthesis of 2-imino-1,3-thiazinan-4-ones, the nature of the substituent on the thiourea nitrogen (N-3 position of the final ring) is critical. The reaction of acryloyl chloride with unsubstituted thiourea proceeds differently than with N-substituted thioureas, the latter directly yielding the hydrochloride salts of the cyclic product. nih.gov

A systematic study on a series of imino-thiazolidinones with varying substituents on a phenyl ring demonstrated the significant impact of these groups on the compound's reactivity and biological activity. mdpi.com For instance, the presence of electron-withdrawing groups, such as a nitro group, can significantly alter the electronic properties of the molecule. This is reflected in the calculated quantum chemical descriptors, where compound 6e , featuring a nitro group, has the highest electrophilicity index (5.012), indicating a higher propensity to act as an electrophile. mdpi.com

Similarly, in the synthesis of 2-aryl-4-oxo-thiazolidine derivatives, the electronic nature of the substituent on the aryl ring influences the reaction. nih.gov Electron-donating groups (e.g., -OCH₃, -OH) and electron-withdrawing groups (e.g., -NO₂) on the phenyl ring attached to the thiazolidine (B150603) core were found to significantly modulate the antioxidant activity of the final compounds, which is a direct consequence of their altered electronic character. nih.gov These findings underscore that the choice of substituents is a critical parameter for controlling the reaction mechanism and tuning the properties of the resulting heterocyclic products.

Chemical Reactivity and Derivatization of the 1,3 Thiazinan 2 Imine Core

Functionalization and Substitution Reactions

The inherent nucleophilicity of the exocyclic imine nitrogen of 1,3-thiazinan-2-imine allows for a range of functionalization reactions, including acylation. Furthermore, the sulfur atom within the thiazinane ring can be oxidized to afford sulfonyl derivatives, and the core structure can react with various electrophiles, such as halogenated carboxylic acid derivatives, to yield a diverse array of substituted thiazinanes. Subsequent hydrolysis or amidation of these adducts provides further avenues for structural diversification.

Acylation of the 1,3-Thiazinan-2-imine Moiety

The exocyclic imine nitrogen of the 1,3-thiazinan-2-imine moiety can be readily acylated with various acylating agents, such as acyl chlorides, to furnish N-acyl derivatives. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The acylation of the closely related 1,3-thiazinane-2-thione (B1272399) has been well-documented and proceeds under mild conditions. For instance, the reaction of 1,3-thiazinane-2-thione with propionyl chloride in the presence of triethylamine (B128534) in dichloromethane (B109758) at room temperature affords N-propanoyl-1,3-thiazinane-2-thione in high yield. ub.edu A similar reactivity is expected for 1,3-thiazinan-2-imine, where the exocyclic nitrogen atom acts as the nucleophile.

The reaction of 1,3-disubstituted thioureas with chloroacetyl chloride has been shown to yield 2-imino-4-thiazolidinone derivatives, highlighting the reactivity of the imine nitrogen towards acyl chlorides. psu.eduresearchgate.net In the context of 1,3-thiazinan-2-imine, this would lead to the formation of N-chloroacetyl-1,3-thiazinan-2-imine, a key intermediate for further derivatization.

Table 1: Representative Acylation Reaction of a 1,3-Thiazinane (B8806883) Derivative

ReactantAcylating AgentBaseSolventProductYield (%)Reference
1,3-Thiazinane-2-thionePropionyl chlorideTriethylamineDichloromethaneN-Propanoyl-1,3-thiazinane-2-thione84 ub.edu

Oxidation Reactions leading to Sulfonyl Derivatives

The sulfur atom in the 1,3-thiazinane ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. The oxidation of 2,3-substituted-1,3-thiazinan-4-ones to their 1,1-dioxide derivatives has been accomplished using potassium permanganate (B83412) (KMnO4) in acetic acid. semanticscholar.org This transformation highlights the feasibility of oxidizing the sulfur atom within the thiazinane ring without affecting other functional groups. The resulting sulfonyl derivatives exhibit altered electronic and steric properties, which can be advantageous for various applications.

While direct oxidation of the parent 1,3-thiazinan-2-imine to its sulfonyl derivative is not extensively documented, the oxidation of related thiazinane structures suggests that this transformation is achievable under appropriate oxidizing conditions. The resulting 1,3-thiazinan-2-imine-1,1-dioxide would be a valuable synthon for further chemical exploration.

Table 2: Oxidation of Substituted 1,3-Thiazinan-4-ones

SubstrateOxidizing AgentSolventProductYield (%)Reference
2,3-Substituted-1,3-thiazinan-4-onesKMnO4Acetic Acid2,3-Substituted-1,3-thiazinan-4-one-1,1-dioxides27-95 semanticscholar.org

Reactions with Halogenated Carboxylic Acid Derivatives

The reaction of 1,3-thiazinan-2-imine with halogenated carboxylic acid derivatives, such as α-haloacetyl chlorides or ethyl chloroacetate (B1199739), provides a convenient route to functionalized thiazinane adducts and serves as a gateway to the synthesis of fused heterocyclic systems. The reaction of 1,3-disubstituted thioureas with chloroacetyl chloride is known to produce 2-imino-4-thiazolidinones. psu.eduresearchgate.net By analogy, 1,3-thiazinan-2-imine is expected to react with chloroacetyl chloride to yield N-(chloroacetyl)-1,3-thiazinan-2-imine. This intermediate can then undergo intramolecular cyclization to form a fused bicyclic system.

The reaction with ethyl chloroacetate can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. For instance, the synthesis of thiazolo[3,2-a]pyrimidin-5-one derivatives has been achieved through the reaction of 2-thiouracils with ethyl chloroacetate, followed by cyclization. nih.govresearchgate.net The initial step involves the S-alkylation of the thiouracil by ethyl chloroacetate, followed by an intramolecular condensation. A similar strategy can be envisioned starting from 1,3-thiazinan-2-imine, where the initial N-alkylation would be followed by cyclization to afford a thiazolo[3,2-a]pyrimidine system.

Hydrolysis and Amidation of Thiazinane Imine Adducts

The hydrolysis of imines to their corresponding carbonyl compounds is a well-established transformation, typically carried out under acidic conditions. researchgate.net The N-acylated 1,3-thiazinan-2-imine adducts can undergo hydrolysis to yield the corresponding 1,3-thiazinan-2-one (B1265977) derivatives. This reaction provides a route to introduce a carbonyl group at the 2-position of the thiazinane ring, which can then be used for further functionalization.

Amidation reactions of thiazinane imine adducts can be used to introduce a variety of substituents. While specific examples for 1,3-thiazinan-2-imine adducts are scarce in the literature, the general principles of amidation can be applied. For instance, the reaction of an N-acyl-1,3-thiazinan-2-imine with an amine could potentially lead to a transamidation product, although this would likely require specific reaction conditions to favor the desired outcome over hydrolysis.

Transformation to Fused and Spiro-Heterocyclic Systems

The 1,3-thiazinan-2-imine core is a valuable precursor for the synthesis of more complex heterocyclic architectures, including fused and spiro-cyclic systems. These transformations often involve the reaction of the thiazinane with bifunctional reagents, leading to the construction of new rings.

The synthesis of thiazolo[3,2-a]pyrimidine derivatives is a prominent example of the transformation of the 1,3-thiazinan-2-imine core into a fused heterocyclic system. These compounds can be prepared through the reaction of 2-thiouracil (B1096) derivatives, which are structurally related to 1,3-thiazinan-2-imine, with reagents such as ethyl chloroacetate or α-haloketones, followed by intramolecular cyclization. nih.govresearchgate.netnih.govresearchgate.net For example, 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives have been synthesized by the intramolecular cyclization of S-alkylated 2-thiouracils. researchgate.net The reaction of 2-aminothiazoline with ethoxymethylenemalonic esters also yields thiazolidino[3,2-a]pyrimidines, demonstrating a viable synthetic strategy. nih.gov

Spiro-heterocyclic systems containing the thiazinane ring can also be synthesized, although specific examples starting directly from 1,3-thiazinan-2-imine are not abundant. However, general methods for the synthesis of spiro-thiazolidines, which involve the condensation of an imine with a thiol-containing carboxylic acid, suggest a potential route. semanticscholar.org For instance, a one-pot, three-component reaction between anilines, 3-mercaptopropionic acid, and acenaphthylene-1,2-dione has been used to synthesize spiro[acenaphthylene-thiazine]diones. nih.gov This suggests that 1,3-thiazinan-2-imine could potentially react with suitable diketones or other electrophiles to form spirocyclic structures.

Advanced Spectroscopic Characterization Techniques for 1,3 Thiazinan 2 Imine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of 1,3-Thiazinan-2-imine hydrochloride in solution. Through one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the molecular structure and its tautomeric form.

One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the heterocyclic ring. The thiazinane ring consists of three methylene (B1212753) groups (-CH₂-) at positions C4, C5, and C6. These protons would appear as multiplets in the aliphatic region of the spectrum. The protons at C4 and C6, being adjacent to heteroatoms (nitrogen and sulfur), would be deshielded and appear at a lower field compared to the C5 protons. The NH and NH₂ protons of the iminium hydrochloride group would appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information regarding the carbon skeleton. For this compound, four distinct carbon signals are anticipated. The most downfield signal corresponds to the C2 carbon of the iminium group (C=N⁺), significantly deshielded by the adjacent nitrogen atoms. Studies on related structures, such as 2-phenyliminotetrahydro-1,3-thiazine, show this carbon (C2) appearing around δ 152.1 ppm. researchgate.net The three methylene carbons (C4, C5, and C6) would appear in the upfield region. Based on analogous structures, the C4 and C6 carbons, being attached to nitrogen and sulfur respectively, would have characteristic chemical shifts, while the C5 carbon would be the most shielded. researchgate.net In the related 2-phenyliminotetrahydro-1,3-thiazine, the chemical shifts are reported as C4 (47.9 ppm), C5 (21.9 ppm), and C6 (27.5 ppm). researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for the 1,3-Thiazinan-2-imine Moiety
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~152-165
C4Multiplet~48
C5Multiplet~22
C6Multiplet~28
NH/NH₂⁺Broad Singlet-

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the this compound structure. youtube.comepfl.chwikipedia.orguvic.camnstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling correlations. wikipedia.orguvic.camnstate.edu For this compound, COSY would show correlations between the protons of adjacent methylene groups. Specifically, cross-peaks would be expected between the protons on C4 and C5, and between the protons on C5 and C6, confirming the sequence of the methylene groups in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.comepfl.chuvic.ca Each methylene group's proton signal would show a cross-peak with its corresponding carbon signal. This allows for the direct assignment of the C4, C5, and C6 carbon signals based on their attached proton resonances, which are typically resolved in the ¹H spectrum.

Correlations from the C4 protons to C2, C5, and C6.

Correlations from the C6 protons to C2, C4, and C5.

Crucially, correlations from the NH protons to the C2 and C4 carbons, confirming the position of the imine group and the ring structure.

The presence of the hydrochloride salt significantly influences the electronic environment and, consequently, the NMR chemical shifts. The protonation of the exocyclic imine nitrogen to form an iminium cation leads to a delocalization of positive charge into the N-C-N system. This has a pronounced deshielding effect on the C2 carbon, shifting its resonance further downfield compared to the free base. A study comparing the amine and imine tautomers of a related 1,3-thiazine derivative highlighted that the C2 carbon signal is a key indicator of the tautomeric form, with the imine form appearing at a higher field than the amine form. researchgate.net For 2-phenylaminodihydro-1,3-thiazine (amine tautomer), the C2 signal is at δ 165.38 ppm, whereas for 2-phenyliminotetrahydro-1,3-thiazine (imine tautomer), it is at δ 152.16 ppm. researchgate.net Protonation of the imine would be expected to shift this value closer to that of the amine tautomer due to similar electronic effects.

The protons attached to the nitrogen atoms (NH) would also be significantly affected, typically appearing as broader signals at a lower field due to proton exchange and the effect of the positive charge. The coupling constants between adjacent methylene protons are valuable for determining the conformation of the six-membered ring, which typically adopts a chair-like conformation.

Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds.

Key expected absorption bands include:

N-H Stretching: Broad absorption bands in the region of 3100-3400 cm⁻¹ are characteristic of N-H stretching vibrations from the iminium group (N⁺-H) and the secondary amine in the ring (if protonation occurs there).

C=N Stretching: A strong absorption band around 1640-1660 cm⁻¹ is expected for the C=N stretching vibration of the imine group. In a related 2-phenyliminotetrahydro-1,3-thiazine, this band appears at 1641 cm⁻¹. researchgate.net The exact position can be influenced by protonation and hydrogen bonding.

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range correspond to the symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups in the thiazinane ring.

C-N Stretching: Vibrations for the C-N single bond are typically found in the 1180-1360 cm⁻¹ region.

C-S Stretching: The C-S bond stretching vibration usually appears as a weaker band in the fingerprint region, around 600-800 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
N-H / N⁺-H3100 - 3400Stretching
C-H (aliphatic)2850 - 3000Stretching
C=N (imine)1640 - 1660Stretching
C-N1180 - 1360Stretching
C-S600 - 800Stretching

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information on the molecular weight and the fragmentation pattern of the compound, which helps to confirm its structure.

For this compound, the molecular ion peak [M]⁺ would correspond to the free base (C₄H₈N₂S). The mass of the hydrochloride salt would not be observed directly as a single entity under typical electron ionization (EI) conditions. The fragmentation pattern in EI-MS is dictated by the stability of the resulting fragments. Expected fragmentation pathways would involve the cleavage of the thiazinane ring. Common fragmentations for cyclic amines and thioethers include the loss of small, stable neutral molecules or radicals.

HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of the compound. For 1,3-Thiazinan-2-imine (C₄H₈N₂S), the calculated exact mass is 116.0408. HRMS analysis would be able to confirm this elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Elemental Analysis for Compositional Verification

Detailed research findings and experimental data from the elemental analysis of this compound are not available in the reviewed scientific literature. This technique is fundamental for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements.

For a pure sample of this compound, with the chemical formula C₄H₉ClN₂S, the theoretical elemental composition would be calculated as follows:

Carbon (C): 31.47%

Hydrogen (H): 5.94%

Chlorine (Cl): 23.22%

Nitrogen (N): 18.35%

Sulfur (S): 21.01%

An elemental analysis would involve combusting a sample of the compound and quantifying the resulting products (such as CO₂, H₂O, and N₂) to determine the experimental percentages of C, H, and N. Other methods would be used for sulfur and chlorine. A comparison between these experimental values and the calculated theoretical values would confirm the compound's elemental composition and purity. Without published experimental results, a data comparison table cannot be generated.

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography data for this compound could be identified in the searched scientific databases. This analytical technique is essential for unambiguously determining the precise three-dimensional arrangement of atoms and molecules within a crystal.

Should single crystals of this compound be grown and analyzed, X-ray diffraction would provide critical information, including:

Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic, etc.).

Space Group: The description of the symmetry elements within the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The exact position of each atom in the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the molecular structure.

This data would definitively confirm the six-membered 1,3-thiazinane (B8806883) ring structure, the exocyclic imine group, and the location of the hydrochloride counter-ion. In the absence of these experimental findings, a table of crystallographic data cannot be compiled.

Theoretical and Computational Investigations of 1,3 Thiazinan 2 Imine Systems

Density Functional Theory (DFT) Studies

DFT has become a important tool for studying molecular systems, including reaction mechanisms, electronic structures, and equilibria. mdpi.com However, specific DFT studies on 1,3-thiazinan-2-imine hydrochloride are not found in the search results. Research on analogous five-membered rings, like thiazolidin-2-imines and thiazolidine-2-thiones, has been conducted, but these results cannot be directly extrapolated to the six-membered thiazinane ring due to differences in ring strain, conformation, and electronic properties. researchgate.netunicamp.br

Prediction and Validation of Reaction Mechanisms

There is no specific information available regarding the DFT-based prediction and validation of reaction mechanisms for the synthesis of this compound.

Computational studies on other heterocyclic imines have successfully elucidated reaction pathways. For instance, DFT calculations have been used to explore the [3+2] cycloaddition reactions of nitrilimines and to investigate the synthesis of thiazolidin-2-imines via the cyclization of propargyl thiourea (B124793) intermediates. nih.govresearchgate.net These studies demonstrate the capability of DFT to map potential energy surfaces, identify transition states, and determine activation barriers, thereby providing mechanistic insights. researchgate.netrsc.org Similar methodologies could be applied to the 1,3-thiazinan-2-imine system to understand its formation, for example, from the reaction of a suitable amino-thiol with a cyanating agent, but such a study has not been reported.

Analysis of Electronic Structure and Energetics

A detailed analysis of the electronic structure and energetics for this compound using DFT is not present in the available literature.

For related compounds like 2-imino-thiazolidinone, DFT has been used to perform Natural Population Analysis (NPA) to determine charge distribution and identify the most likely sites for protonation. nih.gov Such analyses help in understanding the molecule's reactivity. For example, in 2-imino-thiazolidinone, the exocyclic imino nitrogen was found to have a higher electron density than the endocyclic nitrogen, making it the dominant protonation site. nih.gov Similar calculations on 1,3-thiazinan-2-imine would clarify its electronic characteristics, but this data is not currently available.

Investigation of Tautomeric Equilibria

The investigation of tautomeric equilibria for 1,3-thiazinan-2-imine systems via DFT has not been specifically documented. The 1,3-thiazinan-2-imine structure can theoretically exist in an equilibrium between the imine form (with an exocyclic double bond) and the amino form (2-amino-3,4,5,6-tetrahydro-1,3-thiazine, with an endocyclic double bond).

Studies on analogous five-membered rings, such as 2-amino-2-thiazoline, have shown that the relative stability of the amine and imine tautomers can be evaluated using DFT. researchgate.net These studies often find that the amino tautomer is more stable in the gas phase, but solvation can shift the preference towards the imino form. researchgate.net The equilibrium is influenced by factors like intramolecular hydrogen bonding and the polarity of the solvent. researchgate.netsemanticscholar.org A dedicated computational study would be required to determine the specific tautomeric preferences of the 1,3-thiazinan-2-imine system.

Conformational Analysis and Stereochemical Considerations

Specific conformational analysis and stereochemical studies for this compound are not available in the reviewed literature. The six-membered 1,3-thiazinane (B8806883) ring is expected to adopt chair or twist-boat conformations, similar to cyclohexane (B81311) and other saturated heterocycles. The presence of the imine group and substituents would influence the conformational preference and the orientation of substituents (axial vs. equatorial).

Conformational studies have been performed on related 1,3-thiazolidine systems (five-membered rings), which are known to exist in envelope or twisted conformations. acs.orgresearchgate.netresearchgate.net These studies utilize NMR spectroscopy in conjunction with DFT calculations to assign structures and discuss conformational preferences. researchgate.netnih.gov However, the conformational landscape of a six-membered thiazinane ring is significantly different and cannot be inferred from its five-membered counterparts. A thorough investigation using computational methods would be necessary to characterize the stable conformers of 1,3-thiazinan-2-imine and its hydrochloride salt.

Synthetic Utility and Applications in Organic Synthesis Research

Role as a Versatile Synthetic Intermediate

1,3-Thiazinan-2-imine hydrochloride is a key synthetic intermediate, primarily in the synthesis of various substituted 1,3-thiazinane (B8806883) derivatives. One common method for its formation involves the reaction of acryloyl chloride with thiourea (B124793) or N-substituted thioureas. In these reactions, the N-acryloylthioureas are typically not isolated; instead, the hydrochlorides of 3-substituted-1,3-thiazinan-4-ones are obtained directly. mdpi.comnih.gov

Another synthetic route involves the reaction of α,β-unsaturated carboxylic esters with thioureas. This method allows for the isolation and subsequent cyclization of hydrochloride or sulfate (B86663) salts in the presence of a base like aqueous ammonia (B1221849) or sodium acetate (B1210297) to yield 3-unsubstituted 2-imino-1,3-thiazinan-4-ones. mdpi.comnih.gov In specific cases, such as with maleic or fumaric acids, the hydrochlorides of 2-imino-thiazinans can be produced in a one-pot synthesis. mdpi.comnih.gov The reactivity of the imine and thiazinane ring allows for further functionalization, making it a versatile precursor for a wide range of heterocyclic structures.

The following table summarizes selected synthetic methods for preparing 2-imino-1,3-thiazinane derivatives, highlighting the role of the hydrochloride salt as an intermediate.

Starting MaterialsReagents & ConditionsProductCitation
Acryloyl chloride, N-substituted thioureasCH3CN, 12 h, room temperature3-substituted-1,3-thiazinane-4-one hydrochlorides mdpi.comnih.gov
α,β-Unsaturated carboxylic esters, thiourea1. Isolation of hydrochloride/sulfate salt 2. Aqueous ammonia or sodium acetate3-unsubstituted 2-imino-1,3-thiazinan-4-ones mdpi.comnih.gov
Maleic or Fumaric acid, thioureaOne-pot synthesis2-imino-thiazinan hydrochlorides mdpi.comnih.gov

Building Blocks for the Synthesis of Complex Organic Molecules

The rigid, six-membered ring structure of this compound makes it an excellent building block for constructing more complex, polycyclic organic molecules. Its inherent functionality can be exploited to build fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov

For instance, the 1,3-thiazinane core is integral to the synthesis of novel pyrimido[2,1-b] mdpi.comsemanticscholar.orgthiazine (B8601807) derivatives. These complex molecules are formed by reacting 6-(4-methoxyphenyl)-4-phenyl-6H-1,3-thiazin-2-amine with 2-(bis(methylthio)methylene)malononitrile. The resulting compound contains a replaceable methylthio group that can be further reacted with various nucleophiles to generate a library of substituted pyrimido[2,1-b] mdpi.comsemanticscholar.orgthiazines.

Furthermore, the cyclic guanidine (B92328) core within the 1,3-thiazinan-2-imine structure is a key feature found in many biologically active natural products. Synthetic strategies have been developed to use related acylguanidines in cascade reactions to form highly substituted bicyclic guanidines. nih.gov These advanced methods demonstrate how the fundamental thiazinane imine structure can be elaborated into intricate, three-dimensional molecules with specific stereochemistry. nih.gov The synthesis of diversified imidazo[2,1-b] mdpi.comsemanticscholar.orgthiazines also relies on the thiazinane framework as a foundational element for building these fused heterocyclic systems. mdpi.com

Contribution to the Development of Heterocyclic Compound Libraries

The 1,3-thiazinane scaffold is a valuable core structure for the development of heterocyclic compound libraries. These libraries, which consist of a large number of structurally related compounds, are essential tools in drug discovery and materials science for screening for biological activity or desired physical properties. The ability to systematically modify the 1,3-thiazinan-2-imine core at various positions allows for the generation of chemical diversity. pharmacophorejournal.com

One-pot, multi-component reactions are particularly effective for this purpose. For example, a one-pot, three-component cyclocondensation reaction between an amine (like 1-(2-aminoethyl)pyrrolidine), a substituted benzaldehyde, and a mercaptocarboxylic acid can produce a range of thiazinan-4-one derivatives in moderate to good yields. tandfonline.com Similarly, three-component reactions involving amines, isothiocyanates, and dihalides (such as 1,3-dibromopropane) provide an expeditious, metal-free approach to synthesizing libraries of 1,3-thiazinan-2-imines. researchgate.net These efficient synthetic strategies facilitate the rapid generation of diverse molecules around a common 1,3-thiazinane core, which is crucial for building comprehensive compound libraries for high-throughput screening.

Applications in Advanced Chemical Transformations

The 1,3-thiazinan-2-imine scaffold is involved in a variety of advanced chemical transformations that enable the efficient construction of complex molecular architectures. These modern synthetic methods often combine multiple bond-forming events in a single operation, offering advantages in terms of efficiency and sustainability.

Multi-component Reactions (MCRs): As mentioned, 1,3-thiazinan-2-imines can be synthesized via three-component couplings. A notable example is the metal-free reaction of amines, isothiocyanates, and 1,3-dibromopropane, which efficiently assembles the six-membered heterocyclic ring system. researchgate.net Another advanced approach involves the transition-metal-free reaction of arylamines with elemental sulfur and carbon dioxide (CO2) to generate 1,3-thiazinan-2-ones, showcasing a green chemistry method that utilizes waste products. rsc.org

Cascade Reactions: The synthesis of bicyclic guanidines from mono-N-acryloylpropargylguanidines exemplifies a cascade reaction. This silver(I)-catalyzed sequence involves a hydroamination followed by a Michael addition to construct the complex bicyclic system in a single step with high regiochemical control. nih.gov While not starting directly from a pre-formed thiazinane, this reaction builds a related cyclic guanidine structure and illustrates the types of advanced transformations where such motifs are central.

The following table highlights some advanced chemical transformations involving the synthesis of 1,3-thiazinane derivatives.

Reaction TypeKey ReactantsKey FeaturesProduct ClassCitation
Three-Component CouplingAmines, Isothiocyanates, 1,3-dibromopropaneMetal-free, broad substrate scope1,3-Thiazinan-2-imines researchgate.net
Multi-component ReactionArylamines, Elemental Sulfur, CO2Transition-metal-free, high step economy1,3-Thiazinan-2-ones rsc.org
Cascade ReactionMono-N-acryloylpropargylguanidinesSilver(I)-catalyzed, hydroamination/Michael additionBicyclic guanidines nih.gov

Historical Perspectives and Future Research Directions in 1,3 Thiazinan 2 Imine Chemistry

Evolution of Synthetic Methodologies and Chemical Reactivity Studies

The synthesis of the 1,3-thiazine ring system has evolved significantly, with researchers developing various strategies to construct this six-membered heterocycle. Early and general methods included condensation reactions, cyclo-additions, and ring transformations. pharmacophorejournal.compharmacophorejournal.com More targeted approaches have since been developed for specific derivatives, including the 2-imino-1,3-thiazinane structure.

A prominent synthetic route involves the cyclization of functionalized thiourea (B124793) precursors. nih.govresearchgate.net One key method is the reaction of acryloyl chloride with thiourea or its N-substituted analogues. This reaction proceeds via an acyl thiourea intermediate which, upon cyclization, can yield hydrochlorides of 3-substituted-2-imino-1,3-thiazinan-4-ones, demonstrating a direct pathway to the hydrochloride salt of a closely related core structure. nih.gov Another established method involves the reaction of β-propiolactone and its derivatives with thioureas, which first form an acid intermediate that is subsequently cyclized to the corresponding thiazinan-4-one. nih.gov

More recent and specialized synthetic methods include:

Catalyzed Cyclizations: Gold-catalyzed intramolecular cyclization of alkyne-containing thioureas has been shown to efficiently produce 1,3-thiazine derivatives. acs.org In this process, the gold catalyst activates the triple bond for a nucleophilic attack by the sulfur atom, leading to the formation of the ring. acs.org

Reactions with α,β-Unsaturated Ketones: The reaction between α,β-unsaturated ketones and thiobenzamide, catalyzed by boron trifluoride etherate (BF₃·Et₂O), provides a pathway to 5,6-dihydro-4H-1,3-thiazine derivatives. nih.gov

The chemical reactivity of 1,3-Thiazinan-2-imine is largely defined by the cyclic thiourea moiety. Thioureas are known to be nucleophilic at the sulfur atom and can participate in various organic transformations, often serving as versatile reaction intermediates. pharmacophorejournal.comwikipedia.org A critical aspect of their reactivity and structure is tautomerism. wikipedia.org Research has revealed that these compounds can exist in different tautomeric forms. A significant study on a related 1,3-thiazine derivative demonstrated the isolation and characterization of two distinct tautomers: the 1,3-thiazine form (with an exocyclic C=N double bond) was observed in solution, while the 1,3-thiazinane (B8806883) isomer (with an endocyclic C=N double bond, as in 1,3-Thiazinan-2-imine) was identified in the solid crystal state. acs.org This phenomenon is crucial for understanding its chemical behavior and potential biological interactions.

Furthermore, the 1,3-thiazinane ring can undergo reactions such as oxidation. For example, substituted 1,3-thiazinan-4-ones can be oxidized using potassium permanganate (B83412) (KMnO₄) to form the corresponding 1,3-thiazinan-4-one-1,1-dioxide derivatives. nih.gov

Review of Key Academic Discoveries and Investigations

Academic research into 1,3-thiazine derivatives has uncovered a wide spectrum of potential applications, largely centered on their biological activity. The core structure is recognized for its potential as an antimicrobial, antitumor, antitubercular, and insecticidal agent. pharmacophorejournal.comnih.gov

Key academic discoveries include:

Antimycobacterial Potential: Several studies have highlighted 1,3-thiazine derivatives as promising candidates for new antitubercular drugs. nih.govnih.gov A series of 5,6-dihydro-4H-1,3-thiazine derivatives were synthesized and evaluated against Mycobacterium tuberculosis, with some compounds showing significant inhibitory activity. nih.gov

Anticancer Activity: Specific derivatives, such as phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones, have demonstrated selective antitumoral activity against leukemia cell lines. nih.gov The mechanism of action appears to involve the induction of apoptosis through pathways involving caspase activation and mitochondrial stress. nih.gov

Structural Elucidation: A pivotal investigation using X-ray crystallography confirmed the solid-state structure of a synthesized 1,3-thiazine derivative as the 1,3-thiazinane tautomer, featuring an endocyclic imine group. acs.org This discovery is fundamental to correctly understanding the structure-activity relationships of this class of compounds.

The table below summarizes some of the key synthetic discoveries and investigations related to the 1,3-thiazinane core.

Synthetic Method/InvestigationReactantsCatalyst/ConditionsProduct TypeKey Finding/Reference
Cyclization of Acyl ThioureasAcryloyl chloride, ThioureaAcetonitrile, room temp.1,3-Thiazinan-4-one hydrochlorideDirect synthesis to a related hydrochloride salt. nih.gov
Reaction with α,β-Unsaturated Ketonesα,β-Unsaturated ketone, ThiobenzamideBF₃·Et₂O5,6-Dihydro-4H-1,3-thiazineDemonstrated antimycobacterial activity. nih.gov
Gold-Catalyzed CyclizationAlkyne-containing thioureaGold catalyst1,3-ThiazineIdentified distinct tautomers in solution vs. solid state. acs.org
Oxidation of ThiazinanonesSubstituted 1,3-thiazinan-4-oneKMnO₄1,3-Thiazinan-4-one-1,1-dioxideDemonstrates reactivity of the sulfur atom in the ring. nih.gov

Emerging Trends in the Field

The chemistry of thiazines is continually advancing, with several emerging trends shaping the direction of current research.

Green Synthesis: There is a growing emphasis on developing environmentally benign synthetic protocols for thiazine (B8601807) derivatives, minimizing the use of hazardous reagents and solvents. nih.gov This includes the use of novel, reusable catalysts such as Fe(III)-montmorillonite. researchgate.net

Hybrid Molecule Design: A significant trend is the creation of hybrid molecules that combine the 1,3-thiazine scaffold with other pharmacologically active moieties. The goal is to develop new chemical entities with enhanced or novel biological activities. A notable example is the hybridization of thiazines with 1,2,3-triazoles, often synthesized using efficient "click chemistry" reactions, to generate potential anticancer agents. mdpi.comnih.gov

Exploration of New Therapeutic Targets: Researchers are investigating 1,3-thiazine derivatives for novel therapeutic applications. One such area is the development of inhibitors for the beta-secretase 1 (BACE1) enzyme, a key target in the potential treatment of Alzheimer's disease. nih.gov

Organocatalysis: The fundamental properties of the thiourea group, such as its ability to act as a hydrogen-bond donor, are well-established in the field of organocatalysis. wikipedia.org This trend is expanding to include cyclic thioureas, opening a potential new application for 1,3-thiazinane derivatives.

Identification of Untapped Research Avenues for 1,3-Thiazinan-2-imine Hydrochloride

Despite the broad interest in the 1,3-thiazine class, the specific compound this compound remains relatively underexplored. Based on the current state of the field, several research avenues present significant potential.

Systematic Biological Profiling: While many complex 1,3-thiazine derivatives have been screened for biological activity, the fundamental parent compound, this compound, has not. A comprehensive evaluation of its activity against a wide range of targets (e.g., bacterial and fungal strains, cancer cell lines, key enzymes) is a critical next step. Its nature as a hydrochloride salt suggests good aqueous solubility, which is an advantageous property for biological testing.

Exploitation of Tautomerism: The documented tautomerism between the thiazinane and thiazine forms is a chemically intriguing feature. acs.org Future research could focus on:

Synthesizing derivatives that "lock" the molecule into one tautomeric form.

Investigating the conditions that favor one tautomer over the other.

Evaluating the distinct biological activities of each tautomer to establish a clear structure-activity relationship.

Use as a Synthetic Scaffold: The simple structure of this compound makes it an ideal starting point for combinatorial chemistry and the creation of diverse molecular libraries. The imine nitrogen and the secondary amine within the ring offer multiple points for functionalization, allowing for the rapid generation of novel derivatives for high-throughput screening.

Application in Organocatalysis: The structural similarity to well-known thiourea organocatalysts suggests that this compound could function as a catalyst in various organic reactions. wikipedia.org Its constrained cyclic structure may offer unique stereochemical control compared to its acyclic counterparts. Investigating its catalytic efficacy in reactions such as Michael additions or aldol (B89426) reactions is a promising and untapped area of research.

Q & A

Basic: What are the key considerations for synthesizing 1,3-Thiazinan-2-imine hydrochloride derivatives?

Answer:
The synthesis of 1,3-thiazinan-2-imine derivatives typically involves cyclization reactions of di-imines with sulfur-containing reagents. For example, a published protocol used tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) as a base to facilitate the reaction between di-imines and thiourea analogs. Reaction progress is monitored via thin-layer chromatography (TLC) to confirm intermediate formation, followed by column chromatography for purification . Key parameters include:

  • Temperature control : Room temperature (20–25°C) avoids side reactions.
  • Reaction time : Extended durations (e.g., 72 hours) ensure complete cyclization.
  • Workup : Removal of triethylammonium chloride by filtration and solvent evaporation under reduced pressure.

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:
A combination of nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) is critical:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., NH, CH₂ groups) and confirms ring structure. For example, NH protons in the imine group typically resonate at δ 8–10 ppm .
  • HPLC : Validates purity (>98%) using a mobile phase of acetonitrile:buffer (e.g., 50:50 v/v) and UV detection at 254 nm. Retention time matching with reference standards ensures compound identity .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions in NMR or mass spectrometry (MS) data often arise from tautomerism or residual solvents. Strategies include:

  • Variable-temperature NMR : Differentiates tautomers by observing peak splitting at low temperatures.
  • High-resolution MS (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., [M+H⁺] vs. [M+Na⁺]).
  • X-ray crystallography : Provides definitive structural confirmation, though it requires high-purity crystals .
  • Reproducibility checks : Repeating synthesis under inert conditions (e.g., N₂ atmosphere) minimizes oxidation artifacts.

Advanced: How should experimental designs be optimized to assess the biological activity of this compound?

Answer:
Use a factorial design approach to evaluate variables like concentration, pH, and incubation time:

  • In vitro assays : Test cytotoxicity using MTT assays (e.g., 24–72 hours incubation with IC₅₀ calculations).
  • Positive/negative controls : Include reference compounds (e.g., Tizanidine Hydrochloride for muscle relaxant activity) and solvent blanks.
  • Data triangulation : Combine HPLC purity data with biological results to exclude confounding factors from impurities .

Basic: What protocols ensure safe handling and storage of this compound?

Answer:

  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact due to potential irritancy .
  • Storage : Keep in sealed, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis .
  • Waste disposal : Neutralize with dilute NaOH before incineration to avoid sulfur oxide emissions .

Advanced: How can researchers validate the stability of this compound under varying conditions?

Answer:
Conduct forced degradation studies:

  • Thermal stress : Heat samples at 40–60°C for 1–4 weeks; monitor decomposition via HPLC.
  • Photostability : Expose to UV light (365 nm) and compare fluorescence profiles pre/post irradiation .
  • Hydrolytic stability : Test in buffers (pH 1–13) to identify pH-sensitive functional groups (e.g., imine bonds) .

Basic: What are the best practices for documenting synthesis parameters to ensure reproducibility?

Answer:

  • Detailed logs : Record solvent volumes, reaction times, and temperature fluctuations.
  • Batch numbering : Assign unique IDs to each synthesis batch for traceability.
  • Supplementary Information (SI) : Include raw NMR/TLC data and chromatograms in publications .

Advanced: How can computational modeling support the development of 1,3-Thiazinan-2-imine derivatives?

Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic routes.
  • Molecular docking : Screens derivatives against target proteins (e.g., GABA receptors) to prioritize candidates for synthesis .

Basic: How do researchers confirm the absence of byproducts in final compounds?

Answer:

  • LC-MS : Detects low-abundance impurities (<0.1%) via full-scan mode.
  • NMR relaxation delays : Suppress signals from volatile byproducts (e.g., Et₃N residues) .

Advanced: What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

Answer:

  • Non-linear regression : Fits sigmoidal curves to calculate EC₅₀/IC₅₀ values (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compares multiple derivatives’ efficacy (p < 0.05 significance threshold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.